

An In-depth Technical Guide to the Physicochemical Properties of 3'-Methylpropiophenone

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Compound of Interest

Compound Name: 3'-Methylpropiophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **3'-Methylpropiophenone**, a key organic compound with significant applications in synthetic chemistry, particularly in the development of pharmaceutical agents. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental determination of its core physical properties, its spectroscopic signature, and its relevance in complex molecular synthesis.

Introduction and Significance

3'-Methylpropiophenone (CAS No. 51772-30-6) is an aromatic ketone that serves as a crucial building block in organic synthesis.^{[1][2]} Its structure, featuring a propiophenone core with a methyl group at the meta position of the phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules.^[3] Notably, it is recognized as a key intermediate in the preparation of bupropion analogues, a class of drugs primarily used for treating depression and for smoking cessation.^{[4][5]} Understanding the precise physical and chemical properties of **3'-Methylpropiophenone** is therefore paramount for its effective use in research and development, ensuring reproducibility and scalability of synthetic processes.

Physicochemical Properties of 3'-Methylpropiophenone

The physical state of **3'-Methylpropiophenone** under standard conditions is a colorless to pale yellow liquid or oil.^{[5][6]} Its key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	51772-30-6	[1] [2] [7]
Molecular Formula	C ₁₀ H ₁₂ O	[1] [2] [8] [9] [10]
Molecular Weight	148.20 g/mol	[1] [8] [9] [10]
Melting Point	-4.4 °C	[5] [11]
Boiling Point	244-246 °C at 760 mmHg	[6] [9]
235 °C (estimate)	[5] [11]	
507.2 K (234.05 °C) at 0.993 bar	[12]	
405.7 K (132.55 °C) at 0.040 bar	[12]	
Density	1.0059 g/cm ³ (estimate)	[5] [11]
Solubility	Soluble in chloroform and methanol (sparingly). Limited water solubility.	[5] [6] [11]
Physical Form	Liquid/Oil	[5] [11] [13]
Appearance	Colorless to pale yellow	[5] [6]

Note: Discrepancies in reported boiling points may arise from variations in experimental conditions and purity of the sample. The values from the NIST WebBook at reduced pressures are considered highly reliable.^[12]

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a substance. For **3'-Methylpropiophenone**, which is a liquid at room temperature, the determination of its freezing point (melting point) and boiling point requires specific methodologies.

Melting Point (Freezing Point) Determination

Since **3'-Methylpropiophenone** has a sub-zero melting point, a standard melting point apparatus would require a cooling stage. The protocol described here is for determining the freezing point.

Principle: The sample is cooled until it solidifies, and the temperature at which the solid and liquid phases are in equilibrium upon gentle warming is recorded as the melting point.

Experimental Protocol:

- **Sample Preparation:** Place a small, pure sample (1-2 mL) of **3'-Methylpropiophenone** into a small, dry test tube.
- **Apparatus Setup:** Insert a calibrated low-temperature thermometer or a digital temperature probe into the center of the liquid. The sensing part of the thermometer should be fully immersed.
- **Cooling:** Place the test tube in a cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath) and stir the sample gently with the thermometer.
- **Observation:** Record the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point.
- **Confirmation:** To confirm, remove the test tube from the cooling bath and allow it to warm up slowly. The temperature at which the last crystals melt is the melting point. For a pure compound, the freezing and melting points should be very close.

Causality and Self-Validation:

- **Stirring:** Gentle stirring ensures uniform temperature throughout the sample, preventing supercooling and leading to a more accurate reading.
- **Slow Warming:** A slow rate of warming during the melting phase is crucial for allowing the system to remain in thermal equilibrium, which is the foundation of an accurate melting point determination. A rapid heating rate can lead to a wider and inaccurate melting range.
- **Purity Indication:** A sharp melting point (a narrow range of 0.5-1.0 °C) is a strong indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Boiling Point Determination

The boiling point is a critical physical constant for liquids. The capillary method (Siwoloboff method) is a reliable micro-scale technique suitable for determining the boiling point of small quantities of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.^[14] In the capillary method, this is observed as the point where a continuous stream of bubbles from an inverted capillary tube ceases, and the liquid begins to enter the capillary upon cooling.^{[14][15]}

Experimental Protocol:

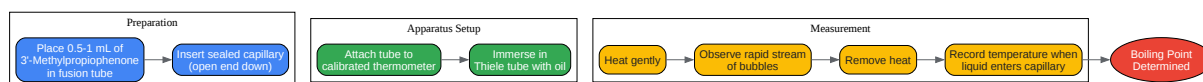
- **Sample Preparation:** Place a small amount (0.5-1 mL) of **3'-Methylpropioophenone** into a small-diameter test tube (a "fusion tube").
- **Capillary Insertion:** Take a melting point capillary tube and seal one end using a flame. Place the sealed capillary tube, open end down, into the liquid in the fusion tube.
- **Apparatus Assembly:** Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
- **Heating:** Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern digital melting/boiling point apparatus).^[14] The heating bath ensures a uniform and controlled rate of temperature increase.

- Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will expand and exit as bubbles. As the liquid's boiling point is approached, the bubbling will become a rapid and continuous stream as the liquid's vapor fills the capillary.
- Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[14][15]
- Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Causality and Self-Validation:

- Inverted Capillary: The inverted capillary acts as its own manometer, trapping the vapor of the liquid. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure.
- Cooling Phase Reading: The boiling point is recorded upon cooling because this is the precise moment when the external pressure equals the vapor pressure of the liquid, allowing the liquid to re-enter the capillary. Reading the temperature during heating can lead to erroneously high values due to superheating.
- Thiele Tube: The design of the Thiele tube promotes convection currents in the heating oil, ensuring a uniform temperature distribution without the need for stirring, which is critical for an accurate determination.[14]

Experimental Workflow for Boiling Point Determination



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Caption: Workflow for determining the boiling point via the capillary method.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of identity for organic molecules.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of **3'-Methylpropiophenone** would be expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the quartet for the methylene (-CH₂-) group adjacent to the carbonyl, the singlet for the methyl group on the aromatic ring, and the triplet for the terminal methyl (-CH₃) group of the ethyl chain.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon (typically in the 190-220 ppm range), the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.[\[16\]](#)
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of an aromatic ketone, typically found around 1685 cm⁻¹. Other key peaks would include C-H stretches for the aromatic and aliphatic groups.[\[3\]](#)
- MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns would likely involve the cleavage of the acyl group, leading to characteristic fragment ions.[\[12\]](#)

Note: Access to spectral data for **3'-Methylpropiophenone** is available through databases such as SpectraBase and PubChem.[\[3\]](#)[\[12\]](#)[\[16\]](#)

Role in Pharmaceutical Synthesis: The Bupropion Connection

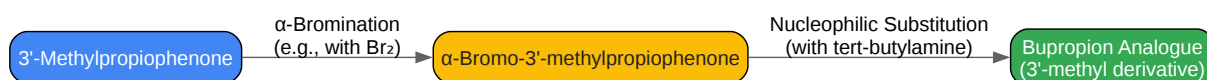
3'-Methylpropiophenone is structurally related to key intermediates in the synthesis of bupropion, an important antidepressant and smoking cessation aid.[\[4\]](#) Bupropion is chemically

known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone.[17] The synthesis of bupropion and its analogues often starts with a substituted propiophenone.[17][18][19]

For example, a common synthetic route to bupropion involves the α -bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine.[17] **3'-Methylpropio**

phenone can be used in the synthesis of bupropion analogues where the chlorine atom is replaced by a methyl group.[18][19] These structural modifications are crucial in drug development for studying structure-activity relationships (SAR), aiming to enhance efficacy, alter metabolic profiles, or reduce side effects.[18]

Logical Relationship: **3'-Methylpropio**phenone to Bupropion Analogue



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Caption: Synthetic pathway from **3'-Methylpropio**phenone to a bupropion analogue.

Safety and Handling

As a laboratory chemical, **3'-Methylpropio**phenone must be handled with appropriate care.

- Hazards: It is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][15][16]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] It is often stored under an inert atmosphere (e.g., argon) to prevent degradation.[1]
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

Conclusion

3'-Methylpropiophenone is a compound of significant interest to the scientific community, particularly those in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties, such as its melting and boiling points, is not merely academic but a practical necessity for its purification, identification, and effective use in complex reaction schemes. The protocols and data presented in this guide are intended to provide researchers with a solid, authoritative foundation for their work with this versatile chemical intermediate.

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